molecular formula C4H7N3O7 B8323971 4,4,4-Trinitro-1-butanol

4,4,4-Trinitro-1-butanol

Cat. No.: B8323971
M. Wt: 209.11 g/mol
InChI Key: SLNJEYHCDJTPAU-UHFFFAOYSA-N
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Description

4,4,4-Trinitro-1-butanol (CAS: To be confirmed

Properties

Molecular Formula

C4H7N3O7

Molecular Weight

209.11 g/mol

IUPAC Name

4,4,4-trinitrobutan-1-ol

InChI

InChI=1S/C4H7N3O7/c8-3-1-2-4(5(9)10,6(11)12)7(13)14/h8H,1-3H2

InChI Key

SLNJEYHCDJTPAU-UHFFFAOYSA-N

Canonical SMILES

C(CC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 4,4,4-Trinitro-1-butanol include nitro-, fluoro-, amino-, and alkyl-substituted butanol derivatives. Below is a comparative analysis based on substituent effects, reactivity, and applications:

Nitro-Substituted Analogs

  • 4,4-Dinitro-1-pentanol: This compound shares a similar synthesis pathway (reduction of acid chlorides with sodium borohydride) but features two nitro groups and a longer pentanol chain.

Fluoro-Substituted Analogs

  • 4-Fluoro-1-butanol (CAS 372-93-0): Replacing nitro groups with fluorine eliminates explosive hazards but introduces flammability and toxicity risks. Its molecular formula (C₄H₉FO) and applications in pharmaceuticals or agrochemicals contrast sharply with the Trinitro derivative’s energetic focus. Safety data highlight stringent handling requirements due to its GHS-classified hazards (e.g., skin irritation) .

Amino-Substituted Analogs

  • 4-Amino-1-butanol: Substituting nitro groups with an amino (-NH₂) group shifts the compound’s reactivity toward nucleophilic applications. This derivative is less dense and non-explosive, making it suitable for polymer synthesis or drug development. Its basicity and solubility in polar solvents further differentiate it from the acidic Trinitro variant .

Alkyl-Substituted Analogs

  • 3-Methyl-1-butanol: A simple alkyl derivative with a methyl branch at the third carbon. The absence of electronegative substituents results in lower density, higher volatility, and applications in solvents or flavoring agents. Its non-reactive nature contrasts with the Trinitro compound’s instability .

Aromatic-Substituted Analogs

  • 4-Phenyl-1-butanol: The phenyl group introduces aromaticity, enhancing thermal stability and UV absorption properties. This compound is utilized in organic synthesis and materials science, diverging from the Trinitro derivative’s explosive niche .

Comparative Data Table

Compound Molecular Formula Substituents Key Properties Applications
This compound C₄H₇N₃O₇ Three -NO₂ groups High density, explosive, thermally unstable Energetic materials research
4-Fluoro-1-butanol C₄H₉FO One -F group Flammable, toxic, polar solvent Pharmaceuticals, agrochemicals
4-Amino-1-butanol C₄H₁₁NO One -NH₂ group Basic, nucleophilic, water-soluble Polymer chemistry
3-Methyl-1-butanol C₅H₁₂O One -CH₃ branch Volatile, low reactivity Solvents, fragrances
4-Phenyl-1-butanol C₁₀H₁₄O One phenyl group Aromatic, UV-stable Organic synthesis

Research Findings and Implications

  • Stability and Hazard Profile: The Trinitro derivative’s instability contrasts with the relative safety of amino- or alkyl-substituted analogs, necessitating specialized storage and handling protocols .
  • Synthetic Flexibility : The sodium borohydride reduction method (used for Trinitro and Dinitro analogs) highlights pathways for tailoring nitro-alcohols for specific industrial needs .

Preparation Methods

Reaction I: Formation of 4,4,4-Trinitrobutyraldehyde

Trinitromethane (HC(NO₂)₃) reacts with acrolein (CH₂=CHCHO) in an aqueous medium under controlled conditions:

Reaction Conditions

  • Temperature : −10°C to +10°C (maintained using a dry-ice bath)

  • Solvent : Water (11% aqueous trinitromethane solution)

  • Molar Ratio : Slight excess of acrolein (1.05–1.1 equivalents relative to trinitromethane)

  • Workup : Extraction with methylene chloride, followed by washing and concentration.

Mechanism :
The reaction proceeds via nucleophilic addition of trinitromethane to the α,β-unsaturated aldehyde, forming 4,4,4-trinitrobutyraldehyde. The low temperature prevents side reactions such as polymerization of acrolein.

Yield : ~90–95% (crude aldehyde, post-extraction).

Reaction II: Reduction to this compound

The aldehyde intermediate is reduced using sodium borohydride (NaBH₄) in an alcoholic solvent:

Reaction Conditions

  • Temperature : 0–10°C (initial), then warmed to room temperature

  • Solvent : Methanol or ethanol

  • Reducing Agent : Sodium borohydride (1.2–1.5 equivalents)

  • Workup : Hydrolysis with 6 N HCl, extraction with methylene chloride, and drying over MgSO₄.

Mechanism :
NaBH₄ selectively reduces the aldehyde group to a primary alcohol while preserving the nitro groups. The reaction is exothermic, necessitating gradual addition of the reductant.

Yield : 63% (isolated product after purification).

Critical Process Parameters and Optimization

Temperature Control

  • Addition Reaction : Temperatures exceeding +10°C risk acrolein polymerization, while sub−10°C conditions slow reaction kinetics.

  • Reduction Step : Maintaining 0–10°C during NaBH₄ addition minimizes side reactions (e.g., nitro group reduction).

Solvent Selection

  • Aqueous Medium : Ensures solubility of trinitromethane and facilitates phase separation post-reaction.

  • Alcoholic Solvents : Methanol is preferred for its polarity, which stabilizes NaBH₄ and enhances reaction rates.

Purification Techniques

  • Liquid-Liquid Extraction : Methylene chloride effectively isolates the non-polar aldehyde and alcohol products from aqueous byproducts.

  • Drying Agents : Anhydrous MgSO₄ removes residual water, preventing decomposition of nitro compounds.

Analytical Data and Characterization

Spectroscopic Properties

  • IR Spectroscopy : Key peaks include:

    • O–H Stretch : 3619 cm⁻¹ (broad)

    • Nitro Symmetric Stretch : 1595 cm⁻¹ and 1305 cm⁻¹.

  • Refractive Index : n_D²⁰ = 1.4735.

Physical Properties

  • Appearance : Yellow oil (crude), pale yellow liquid (purified)

  • Boiling Point : Decomposes above 150°C; distillation avoided due to thermal instability.

Industrial Applications and Derivatives

This compound serves as a precursor for:

  • Energetic Plasticizers : Esterification with acetic anhydride yields 4,4,4-trinitrobutyl acetate, a stable plasticizer for propellants.

  • Azido Derivatives : Electrochemical azidation produces 4-azido-4,4-dinitro-1-butanol, used in detonator formulations.

Comparative Analysis of Synthetic Routes

ParameterAddition-Reduction RouteAlternative Methods (e.g., Nitroalkylation)
Yield 63%<30% (literature reports)
Purity >95%Requires chromatography
Scalability Industrial (multi-kilogram)Laboratory-scale only
Safety Moderate (controlled exotherms)High risk (unstable intermediates)

Q & A

Q. What are the recommended analytical techniques for characterizing 4,4,4-Trinitro-1-butanol’s purity and structural integrity?

Answer:

  • Chromatography (GC/HPLC): Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a purity threshold >99% (as per standards for analogous nitro compounds like 4-(Butylamino)-1-butanol) .
  • Spectroscopy: Employ NMR (¹H/¹³C) to confirm nitro group positions and hydroxyl proton interactions. IR spectroscopy can validate O-H stretching (~3200-3600 cm⁻¹) and nitro group vibrations (~1500-1600 cm⁻¹).
  • Mass Spectrometry (MS): Confirm molecular weight and fragmentation patterns to rule out byproducts.

Q. How should researchers design experiments to assess the compound’s thermal stability?

Answer:

  • Differential Scanning Calorimetry (DSC): Measure decomposition onset temperatures under controlled heating rates (e.g., 10°C/min).
  • Isothermal Stability Tests: Expose the compound to elevated temperatures (e.g., 50–100°C) over 24–72 hours, monitoring decomposition via HPLC.
  • Safety Protocols: Follow guidelines for handling reactive nitro compounds, including blast shields and remote-controlled equipment, as outlined in safety data sheets for structurally similar chemicals .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in different solvents?

Answer:

  • Density Functional Theory (DFT): Calculate solvation energies and dipole moments to predict solubility trends in polar vs. nonpolar solvents.
  • Molecular Dynamics (MD) Simulations: Model hydrogen-bonding interactions between the hydroxyl group and solvents like water or acetone.
  • Validation: Cross-reference computational results with experimental solubility tests (e.g., gravimetric analysis).

Q. What methodologies resolve contradictions in kinetic data during nitro group reduction studies?

Answer:

  • Multi-Source Data Integration: Apply statistical models (e.g., Bayesian inference) to harmonize conflicting datasets from different experimental setups, similar to SDG 4 data harmonization approaches .
  • Controlled Variable Isolation: Systematically vary reaction parameters (e.g., pH, temperature) to identify confounding factors.
  • Peer Review: Engage in collaborative data validation to minimize bias, adhering to ethical guidelines for transparent reporting .

Q. How can researchers evaluate the ecological impact of this compound degradation products?

Answer:

  • Soil Mobility Assays: Use column chromatography to simulate leaching behavior, referencing protocols for nitroaromatic compounds .
  • Toxicity Testing: Conduct Daphnia magna or Aliivibrio fischeri bioassays to assess acute toxicity.
  • Degradation Pathway Analysis: Employ LC-MS/MS to identify intermediates and propose biodegradation mechanisms.

Methodological Notes

  • Literature Review: Adopt systematic note-taking frameworks (e.g., Zotero or Mendeley) to track chemical properties and hazards across fragmented sources, as recommended for practice-based research .
  • Ethical Compliance: Document all synthetic pathways and safety protocols to meet institutional review standards and avoid data fabrication allegations .

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